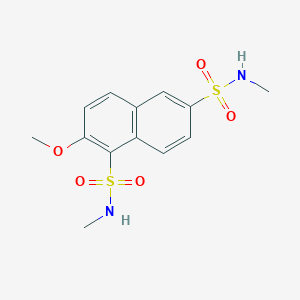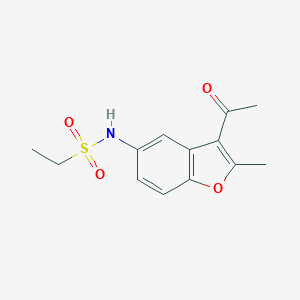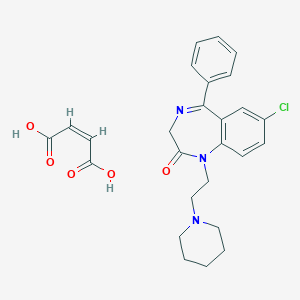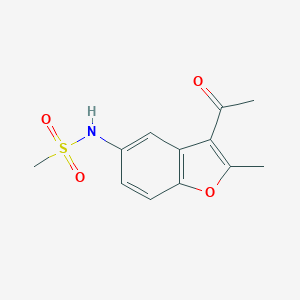![molecular formula C10H12INO4S B229743 4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid (commonly referred to as IPSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of butanoic acid and contains an iodine atom and a sulfonamide group. In
Wirkmechanismus
IPSB selectively inhibits the α5 subtype of GABA-A receptors, which are predominantly expressed in the hippocampus. This inhibition leads to increased neuronal excitability and can enhance cognitive function. The mechanism of action of IPSB has been extensively studied, and several scientific publications have reported its ability to selectively inhibit α5 GABA-A receptors.
Biochemical and Physiological Effects
IPSB has been shown to enhance cognitive function in animal models by selectively inhibiting α5 GABA-A receptors in the hippocampus. This enhancement in cognitive function is thought to be due to the increased neuronal excitability in this region of the brain. Additionally, IPSB has been shown to have anxiolytic effects in animal models, which may be due to its ability to selectively inhibit α5 GABA-A receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of IPSB is its selectivity for α5 GABA-A receptors, which allows for specific inhibition of these receptors without affecting other subtypes. This selectivity makes IPSB a useful tool for studying the role of α5 GABA-A receptors in various neurological disorders. However, one limitation of IPSB is its low solubility in water, which can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for research involving IPSB. One potential direction is the development of more soluble analogs of IPSB, which would make it easier to work with in lab experiments. Additionally, IPSB could be used to study the role of α5 GABA-A receptors in other neurological disorders such as schizophrenia and depression. Finally, IPSB could be used in combination with other compounds to develop novel treatments for neurological disorders that target α5 GABA-A receptors.
Synthesemethoden
The synthesis of IPSB involves the reaction of 4-iodobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction yields IPSB as a white solid with a melting point of 151-153°C. This synthesis method has been reported in several scientific publications and has been used to produce IPSB for research purposes.
Wissenschaftliche Forschungsanwendungen
IPSB has been used in various scientific research applications due to its ability to selectively inhibit a specific subtype of GABA-A receptors. These receptors are important for regulating neuronal excitability and are implicated in several neurological disorders such as anxiety, epilepsy, and insomnia. By selectively inhibiting these receptors, IPSB has the potential to be used as a tool to study the role of these receptors in various neurological disorders.
Eigenschaften
Molekularformel |
C10H12INO4S |
|---|---|
Molekulargewicht |
369.18 g/mol |
IUPAC-Name |
4-[(4-iodophenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C10H12INO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |
InChI-Schlüssel |
VKVKYEWVTUYKDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)

![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)

![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)

![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)



![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)